![molecular formula C11H8FNO2 B2658155 6-(4-Fluorophenoxy)pyridin-3-ol CAS No. 364758-55-4](/img/structure/B2658155.png)
6-(4-Fluorophenoxy)pyridin-3-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-(4-Fluorophenoxy)pyridin-3-ol is represented by the InChI code: 1S/C11H8FNO2/c12-8-1-4-10(5-2-8)15-11-6-3-9(14)7-13-11/h1-7,14H . The compound has a molecular weight of 205.19 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.19 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
1. Metabolite Characterization in Drug Discovery
6-(4-Fluorophenoxy)pyridin-3-ol is involved in the study of metabolites in drug discovery. Using 750 MHz HPLC-NMR spectroscopy, researchers identified the metabolites of phenoxypyridines in rat microsomes, demonstrating the effectiveness of HPLC-NMR in metabolite identification without radiolabels or synthetic standards. This method provides rapid metabolic information essential for high throughput lead optimization in drug discovery (Corcoran et al., 1997).
2. Development of Kinase Inhibitors
The compound contributes to the development of kinase inhibitors, particularly for c-Met kinase. Docking studies of similar fluoro-phenoxypyridine derivatives have helped analyze molecular features contributing to high inhibitory activity. These studies use quantitative structure–activity relationship (QSAR) methods to predict biological activities and understand the interaction between inhibitors and c-Met kinase (Caballero et al., 2011).
3. Food Chemistry and Thermal Processing
Research on the formation of pyridin-3-ols in foods, including 6-(hydroxymethyl)pyridin-3-ol, has been significant. The study focused on the conversion of 5-hydroxymethylfurfural to 6-(hydroxymethyl)pyridin-3-ol in the presence of ammonia-producing compounds. This research provides insights into the formation of pyridin-3-ols during thermal processing in foods like honey and sugarcane honey (Hidalgo et al., 2020).
4. Synthesis of Fluorescent Polyphenol Derivatives
The synthesis of fluorescent polyphenol species derived from aminopyridine-based Schiff bases, including derivatives of pyridin-3-ols, is an important area. These compounds have potential applications in electronic, opto-electronic, and photovoltaic applications due to their polyconjugated structures and low band gaps. Their high thermal stability also makes them suitable for aerospace applications (Kaya et al., 2010).
5. Hydrogen-Bond Basicity Studies
The hydrogen-bond basicity of six-membered aromatic N-heterocycles, including compounds related to 6-(4-Fluorophenoxy)pyridin-3-ol, has been studied. These studies provide valuable insights into the interactions of these compounds and their potential applications in areas like pharmaceuticals and material science (Berthelot et al., 1998).
Safety And Hazards
While specific safety and hazard information for 6-(4-Fluorophenoxy)pyridin-3-ol is not available, general safety measures for handling similar compounds include wearing personal protective equipment, avoiding contact with skin, eyes, and clothing, ensuring adequate ventilation, and avoiding ingestion and inhalation .
properties
IUPAC Name |
6-(4-fluorophenoxy)pyridin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-1-4-10(5-2-8)15-11-6-3-9(14)7-13-11/h1-7,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISISINCVBHRXTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenoxy)pyridin-3-ol |
Synthesis routes and methods
Procedure details
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